Norsolorinic acid

Description

Structure

2D Structure

3D Structure

Properties

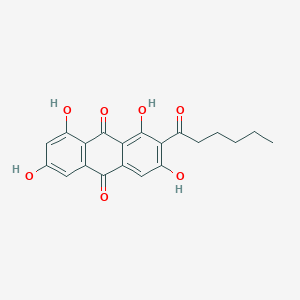

IUPAC Name |

2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,21,23-24,27H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJDBHLQUYAZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145263 |

Source

|

| Record name | Norsolorinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10254-99-6 |

Source

|

| Record name | Norsolorinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10254-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norsolorinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC138557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norsolorinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORSOLORINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1W7A6D0J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norsolorinic Acid: A Fungal Polyketide at the Gateway to Aflatoxin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Norsolorinic acid is a polyketide of significant scientific interest, primarily recognized as the first stable and visibly pigmented intermediate in the biosynthetic pathway of aflatoxins. Aflatoxins are highly carcinogenic mycotoxins produced by certain species of Aspergillus fungi. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, biosynthesis, and the experimental methodologies for its study. Contrary to the inquiry about non-fungal sources, extensive literature review confirms that this compound is exclusively a product of fungal metabolism. Reports of its presence in lichens, such as Lecidea piperis, are attributed to the fungal symbiont (mycobiont). This guide details the enzymatic steps leading to and from this compound within the aflatoxin pathway, presents quantitative data on its production in fungal cultures, and offers detailed protocols for its extraction, purification, and analysis. Furthermore, it includes visualizations of the biosynthetic pathway and a typical experimental workflow to aid researchers in their investigations of this critical fungal metabolite.

Natural Sources of this compound

This compound is a secondary metabolite produced by a variety of filamentous fungi, most notably by species within the genus Aspergillus. It is a key intermediate in the biosynthesis of aflatoxins, a group of mycotoxins with potent carcinogenic properties.

Based on an exhaustive review of the scientific literature, there is no definitive evidence of this compound being naturally produced by organisms other than fungi. While one early report identified this compound in the lichen Lecidea piperis, it is widely accepted in the scientific community that the secondary metabolites in lichens, including polyketides like this compound, are produced by the fungal partner of the symbiotic relationship. The algal or cyanobacterial partner is responsible for photosynthesis and providing carbohydrates to the fungus.

Mutant strains of Aspergillus parasiticus and Aspergillus flavus that are blocked at a specific step in the aflatoxin pathway are often used for the production and accumulation of this compound. These mutants are valuable tools for studying the biosynthesis of aflatoxins and for producing this compound for research purposes. The accumulation of this orange-red pigment in these mutants serves as a visual marker for the activation of the aflatoxin biosynthetic gene cluster.[1]

Biosynthesis and the Aflatoxin Pathway

This compound is the product of a complex series of enzymatic reactions within the aflatoxin biosynthetic pathway. This pathway is orchestrated by a cluster of genes, and the enzymes they encode work in concert to synthesize aflatoxins from simple precursors.

The biosynthesis of this compound begins with the formation of a hexanoyl starter unit from acetyl-CoA and malonyl-CoA by fatty acid synthases. A polyketide synthase then catalyzes the iterative condensation of malonyl-CoA units to the hexanoyl starter, forming a polyketide chain. This polyketide is then cyclized and aromatized to produce this compound anthrone, which is subsequently oxidized to this compound.

The key enzymes and intermediates in the initial steps of the aflatoxin pathway leading to and immediately following this compound are detailed in the signaling pathway diagram below.

References

Norsolorinic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norsolorinic acid, a naturally occurring anthraquinone (B42736), is a key intermediate in the biosynthetic pathway of aflatoxins, mycotoxins of significant concern in agriculture and food safety. Beyond its role as a secondary metabolite in various fungi, this compound has garnered attention for its potential biological activities, including antiproliferative effects on cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes a compilation of available quantitative data, generalized experimental protocols for its isolation and biological evaluation, and visualizations of its role in signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery.

Chemical Structure and Identification

This compound is a polyketide belonging to the tetrahydroxyanthraquinone class of compounds. Its structure features a hexanoyl side chain attached to the anthraquinone core.

-

IUPAC Name: 2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione[1]

-

Molecular Weight: 370.4 g/mol [1]

-

CAS Number: 10254-99-6[1]

-

Synonyms: 2-n-Hexanoyl-1,3,6,8-tetrahydroxy anthraquinone, 2-Hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione | [1] |

| CAS Number | 10254-99-6 | [1] |

| Molecular Formula | C₂₀H₁₈O₇ | [1][2] |

| Molecular Weight | 370.4 g/mol | [1] |

| InChI | InChI=1S/C20H18O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,21,23-24,27H,2-5H2,1H3 | [1] |

| InChIKey | XIJDBHLQUYAZJI-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O | [1] |

| PubChem CID | 25102 | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes and References |

| Melting Point | Data not available | The melting point of the closely related compound, solorinic acid, is 201 °C.[3] |

| Solubility | Data not available | As an anthraquinone with multiple hydroxyl groups and a hydrocarbon chain, its solubility is expected to be low in water and higher in organic solvents like methanol, ethanol, DMSO, and chloroform. |

| Appearance | Orange-red solid | Based on its chromophoric anthraquinone structure and observations from fungal cultures. |

| Spectral Data | ||

| UV-Vis | Data not available | Anthraquinones typically exhibit characteristic absorption bands in the UV-visible region. |

| IR | Data not available | Expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic C-H and C=C stretching vibrations. |

| ¹H-NMR | Data not available in detail | |

| ¹³C-NMR | Spectral data available on PubChem and SpectraBase. | A study on the biosynthesis of this compound involved the assignment of the ¹³C NMR spectrum of its tetramethyl ether derivative. |

| Mass Spectrometry | GC-MS data available on PubChem. Monoisotopic Mass: 370.10525 Da. | [4] |

Biological Significance and Signaling Pathways

This compound is primarily known for its role as a crucial intermediate in the biosynthesis of aflatoxins, a group of potent mycotoxins produced by Aspergillus species. It is also recognized for its antiproliferative activity against certain cancer cell lines.

Role in Aflatoxin Biosynthesis

This compound is the first stable intermediate in the aflatoxin biosynthetic pathway. The pathway is initiated by the condensation of a hexanoyl-CoA starter unit with seven malonyl-CoA extender units by a polyketide synthase. The resulting polyketide is then cyclized and aromatized to form this compound anthrone, which is subsequently oxidized to this compound.

Anticancer Activity and Fas-Mediated Apoptosis

This compound has been shown to inhibit the proliferation of human breast adenocarcinoma MCF-7 cells. This antiproliferative effect is mediated through the induction of apoptosis via the Fas/FasL signaling pathway. This compound treatment leads to an upregulation of Fas and Fas ligand (FasL) expression, which in turn activates the caspase cascade, ultimately leading to programmed cell death.

Experimental Protocols (Generalized)

Isolation of this compound from Fungal Cultures

This protocol describes a general procedure for the extraction and purification of this compound from a high-producing fungal strain, such as a mutant of Aspergillus parasiticus.

Methodology:

-

Fungal Culture and Fermentation:

-

Inoculate a high-producing fungal strain into a suitable liquid fermentation medium (e.g., Yeast Extract Sucrose broth).

-

Incubate the culture under optimal conditions of temperature, agitation, and duration to maximize this compound production.

-

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract both the mycelia and the filtrate with a suitable organic solvent such as acetone or ethyl acetate. This can be done by maceration or Soxhlet extraction for the mycelia and liquid-liquid extraction for the filtrate.

-

Combine the organic extracts.

-

-

Purification:

-

Concentrate the combined organic extracts under reduced pressure to obtain a crude extract.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing the spots under UV light. This compound will appear as a colored spot.

-

Pool the fractions containing pure this compound.

-

-

Crystallization and Characterization:

-

Concentrate the pooled fractions and induce crystallization from a suitable solvent system (e.g., methanol/chloroform).

-

Collect the crystals by filtration and dry them.

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, UV-Vis, and IR spectroscopy.

-

Biological Assay: Antiproliferative Activity on MCF-7 Cells

This generalized protocol outlines the steps to assess the antiproliferative activity of this compound on the MCF-7 human breast cancer cell line using an MTT assay.

Methodology:

-

Cell Culture:

-

Culture MCF-7 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Seed the MCF-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that causes 50% inhibition of cell growth.

-

Conclusion

This compound is a significant natural product with a well-established role in mycotoxin biosynthesis and emerging potential as a bioactive compound. While its chemical structure is well-defined, a comprehensive characterization of its physicochemical properties and the development of standardized experimental protocols are areas that warrant further investigation. The elucidation of its mechanism of action in inducing apoptosis in cancer cells opens avenues for further research into its therapeutic potential. This technical guide provides a foundational resource for researchers to build upon in their exploration of the chemistry and biology of this compound.

References

Norsolorinic Acid: A Technical Guide for Researchers

Abstract

Norsolorinic acid is a polyketide anthraquinone (B42736) of significant scientific interest due to its pivotal role as the first stable intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its chemical and physical properties, biosynthesis, relevant experimental protocols, and its role in biological pathways.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 10254-99-6 | PubChem[2] |

| Molecular Formula | C₂₀H₁₈O₇ | PubChem[2] |

| Molecular Weight | 370.35 g/mol | PubChem[2] |

| IUPAC Name | 2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione | PubChem[2] |

Biosynthesis and Role in Aflatoxin Pathway

This compound is a key intermediate in the biosynthesis of aflatoxins, produced by fungi such as Aspergillus parasiticus and Aspergillus flavus.[3] It is the first stable, isolable compound in this complex metabolic pathway.[3]

Biosynthesis of this compound

The synthesis of this compound is initiated by a polyketide synthase (PksA).[4] This enzyme utilizes a hexanoyl starter unit and seven malonyl-CoA extender units.[4] Through a series of condensation, cyclization, and aromatization reactions, the polyketide chain is transformed into this compound anthrone, which is then oxidized to yield this compound.[4]

Caption: Biosynthesis of this compound.

Conversion to Averufin (B1665840)

This compound is a precursor to averufin in the aflatoxin pathway.[5][6] This conversion is a multi-step enzymatic process.[5][6]

-

Reduction to Averantin (B1666156): this compound is first reduced to averantin (AVN). This reaction is catalyzed by a dehydrogenase and requires NADH or NADPH as a cofactor.[5]

-

Hydroxylation to 5'-Hydroxyaverantin (B15418084): Averantin is then hydroxylated to form 5'-hydroxyaverantin (HAVN) by a monooxygenase, a reaction dependent on NADPH.[5]

-

Oxidation to Averufin: Finally, 5'-hydroxyaverantin is oxidized to averufin (AVR) by a dehydrogenase, utilizing NAD⁺ or NADP⁺.[5]

Caption: Enzymatic Conversion of this compound to Averufin.

Experimental Protocols

Isolation of this compound from Aspergillus parasiticus

This compound can be isolated from mutant strains of Aspergillus parasiticus that are deficient in the downstream enzymes of the aflatoxin pathway, leading to its accumulation.[3][7]

Workflow for Isolation:

Caption: General Workflow for this compound Isolation.

Detailed Methodology:

-

Culture Preparation: Inoculate a this compound-accumulating mutant strain of Aspergillus parasiticus (e.g., ATCC 24690) into a suitable liquid medium such as Yeast Extract-Sucrose (YES) medium.[5][7]

-

Incubation: Incubate the culture for 4 to 7 days at 28-30°C under stationary or shake conditions.[7] The mycelia will develop a characteristic red pigmentation due to the accumulation of this compound.[3]

-

Mycelial Harvest: Separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.

-

Extraction: Dry the mycelia and extract with a polar organic solvent such as acetone or chloroform. This can be done using a Soxhlet apparatus or by repeated maceration.

-

Purification:

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica (B1680970) gel.

-

Elute with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane.

-

-

Analysis and Characterization:

-

Monitor the fractions by Thin Layer Chromatography (TLC), visualizing the red-orange spot corresponding to this compound.

-

Pool the pure fractions, evaporate the solvent, and recrystallize the solid from a suitable solvent system.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR, mass spectrometry, and UV-Vis spectroscopy.

-

In Vitro Enzymatic Conversion of this compound

This protocol is based on the methods described for the cell-free conversion of this compound to averufin.[5][6]

-

Preparation of Cell-Free Extracts:

-

Culture Aspergillus parasiticus (a strain capable of aflatoxin synthesis, e.g., NIAH-26) in YES medium.[5]

-

Harvest the mycelia and wash with a suitable buffer (e.g., phosphate (B84403) buffer).

-

Homogenize the mycelia and centrifuge to separate the cytosol (supernatant) and microsomal (pellet) fractions.

-

-

Conversion to Averantin:

-

Incubate the cytosol fraction with this compound in the presence of NADH or NADPH.[5]

-

Monitor the reaction for the formation of averantin using HPLC.

-

-

Conversion to 5'-Hydroxyaverantin:

-

Incubate the microsomal fraction with the averantin-containing reaction mixture from the previous step, in the presence of NADPH.[5]

-

-

Conversion to Averufin:

-

Add the cytosol fraction to the 5'-hydroxyaverantin-containing mixture along with NAD⁺ or NADP⁺.[5]

-

Analyze the final reaction mixture for the presence of averufin by HPLC.

-

Other Biological Activities

While the primary role of this compound described in the literature is as a precursor in aflatoxin biosynthesis, its polyketide structure with multiple hydroxyl groups suggests potential for other biological activities. However, detailed studies on other signaling pathways or pharmacological effects of isolated this compound are not extensively reported.

Conclusion

This compound remains a molecule of high interest, primarily due to its integral position in the aflatoxin biosynthetic pathway. The methodologies for its isolation from fungal cultures and its enzymatic conversions are established, providing a basis for further research into the enzymology of mycotoxin production. Future studies may explore other potential biological activities of this anthraquinone, expanding its relevance beyond mycotoxicology.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of this compound and averufin: substrate specificity of this compound synthase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. czechmycology.org [czechmycology.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic conversion of this compound to averufin in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemistry during aflatoxin biosynthesis: conversion of this compound to averufin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Norsolorinic Acid in Aflatoxin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norsolorinic acid (NOR), a bright orange-red anthraquinone, stands as a critical molecule in the intricate field of mycotoxin research. Its significance stems from its position as the first stable and easily detectable intermediate in the biosynthetic pathway of aflatoxins, a group of highly carcinogenic secondary metabolites produced by fungi of the Aspergillus genus, notably A. flavus and A. parasiticus. The discovery and subsequent study of NOR have been instrumental in unraveling the complex enzymatic steps leading to aflatoxin synthesis, identifying key genes involved in the process, and providing a valuable tool for screening potential inhibitors of aflatoxin production. This technical guide provides an in-depth exploration of the role of this compound in aflatoxin research, detailing quantitative data, experimental protocols, and key biological pathways.

This compound in the Aflatoxin Biosynthetic Pathway

This compound is the product of a polyketide synthase and is the first committed intermediate in the aflatoxin biosynthetic pathway.[1][2] Its accumulation in mutant strains of Aspergillus species, which are blocked in the subsequent conversion step, has been a cornerstone of aflatoxin research.[3][4] These mutants, often characterized by their red pigmentation due to NOR accumulation, have facilitated the identification and characterization of the enzyme responsible for its conversion to averantin (B1666156) (AVN), the next intermediate in the pathway.[5][6] This enzyme, a ketoreductase encoded by the aflD (also known as nor-1) gene, catalyzes the reduction of the keto group on the side chain of NOR.[7] The expression of the nor-1 (B64425) gene is tightly regulated and its detection can be used as a marker for potential aflatoxin production.[8][9]

Signaling Pathway of this compound Conversion

The enzymatic conversion of this compound is a critical control point in the aflatoxin biosynthetic cascade. The pathway, starting from NOR, involves a series of oxidation and reduction reactions catalyzed by specific enzymes encoded by the aflatoxin gene cluster.

Quantitative Data on Inhibition of this compound and Aflatoxin Production

The conspicuous color of NOR-accumulating mutants makes them excellent tools for screening compounds that inhibit aflatoxin biosynthesis. A reduction in the red pigmentation directly correlates with a decrease in NOR accumulation and, consequently, a potential reduction in downstream aflatoxin synthesis. Several studies have quantified the inhibitory effects of various compounds on both NOR and aflatoxin production.

| Inhibitor Compound | Fungal Strain | Concentration | Inhibition of this compound Accumulation (%) | Inhibition of Aflatoxin B1 Production (%) | Reference |

| Acetosyringone | Aspergillus flavus (nor mutant) | 2 mmol l⁻¹ | - | 82 | [10] |

| Syringaldehyde | Aspergillus flavus (nor mutant) | 4 mmol l⁻¹ | - | 75 | [10] |

| Sinapinic acid | Aspergillus flavus (nor mutant) | 4 mmol l⁻¹ | - | 31 | [10] |

| Phenolic extracts from Piper betle L. | Aspergillus flavus | 1000 µg/ml | Inhibited | Inhibited | [11] |

| Citrinin | Aspergillus parasiticus | 30 μg mL⁻¹ or more | - | Remarkably inhibited | [12] |

Key Experimental Protocols

Screening of Aflatoxin Inhibitors Using this compound-Accumulating Mutants

This protocol provides a general workflow for identifying potential inhibitors of aflatoxin biosynthesis by utilizing a NOR-accumulating mutant strain of Aspergillus.

Methodology:

-

Fungal Strain and Inoculum Preparation: An Aspergillus parasiticus or A. flavus mutant strain that accumulates this compound (e.g., ATCC 24690) is used.[13] Spores are harvested from a mature culture and a spore suspension of a known concentration (e.g., 1 x 10⁵ spores/ml) is prepared.[10]

-

Culture Conditions: A suitable liquid or solid medium, such as Yeast Extract Sucrose (YES) broth or agar, is prepared.[12][14]

-

Inhibitor Treatment: The test compounds are added to the culture medium at various concentrations. A control group without any test compound is included.[14]

-

Inoculation and Incubation: The cultures are inoculated with the spore suspension and incubated at a temperature conducive to fungal growth and toxin production (e.g., 25-28°C) for a specific period (e.g., 5-10 days).[10][14]

-

Visual Assessment: For solid cultures, the inhibition of NOR production can be visually assessed by the reduction in the intensity of the red-orange pigment.[10]

-

Extraction and Quantification: Mycelia and culture filtrate are separated. Aflatoxins and NOR are extracted from both using a solvent like chloroform (B151607).[13] The extracts are then analyzed and quantified using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][13]

Thin Layer Chromatography (TLC) for this compound and Aflatoxin Detection

TLC is a rapid and cost-effective method for the qualitative and semi-quantitative analysis of NOR and aflatoxins.

Methodology:

-

Plate Preparation: A silica (B1680970) gel 60 F₂₅₄ TLC plate (20x20 cm) is used.[11] A baseline is drawn with a pencil approximately 1-2 cm from the bottom of the plate.

-

Sample Application: A small volume (e.g., 20 µl) of the concentrated sample extract and standards for NOR and aflatoxins are spotted onto the baseline.[11]

-

Development: The TLC plate is placed in a developing chamber containing a suitable mobile phase, such as toluene:chloroform:acetone (15:75:10 v/v).[11] The chamber should be saturated with the solvent vapor. The solvent front is allowed to move up the plate until it is about 1 cm from the top.

-

Visualization: The plate is removed from the chamber and air-dried. The separated spots are visualized under UV light at 254 and 365 nm.[11] this compound appears as a distinct orange-red spot, while aflatoxins fluoresce (e.g., aflatoxin B1 and B2 fluoresce blue, and G1 and G2 fluoresce green).

-

Quantification (Semi-quantitative): The intensity of the sample spots can be compared to the standard spots for a semi-quantitative estimation of the concentration.

High-Performance Liquid Chromatography (HPLC) for this compound and Aflatoxin Quantification

HPLC provides a more sensitive and quantitative method for the analysis of NOR and aflatoxins.

Methodology:

-

Sample Preparation: The extracted samples are evaporated to dryness and redissolved in a suitable solvent, such as chloroform for aflatoxins and methanol (B129727) for NOR analysis.[15]

-

Chromatographic System: An HPLC system equipped with a reverse-phase column (e.g., ODS 10-µm) and a fluorescence or UV-Vis detector is used.[15]

-

Mobile Phase and Flow Rate: The mobile phase composition and flow rate are optimized for the separation of the target compounds. For NOR analysis, a mobile phase of methanol can be used at a flow rate of 1 ml/min.[15]

-

Detection: The detector is set to the appropriate excitation and emission wavelengths for fluorescence detection of aflatoxins or the absorption maximum for NOR.

-

Quantification: The concentration of NOR and aflatoxins in the samples is determined by comparing the peak areas with those of known standards.

This compound Reductase Assay (Cell-Free Extract)

This assay measures the activity of the enzyme responsible for the conversion of NOR to averantin.

Methodology:

-

Preparation of Cell-Free Extract: Mycelia from a culture of Aspergillus parasiticus are harvested, washed, and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a cytosol fraction (post-microsomal supernatant) which contains the reductase activity.[5]

-

Reaction Mixture: The reaction mixture typically contains the cytosol fraction, this compound as the substrate, and a cofactor such as NADH or NADPH.[5][6]

-

Incubation: The reaction mixture is incubated at an optimal temperature for a specific period.

-

Reaction Termination and Extraction: The reaction is stopped, and the product, averantin, is extracted with an organic solvent.

-

Analysis: The amount of averantin produced is quantified using HPLC or TLC. The enzyme activity is calculated based on the rate of product formation. The reverse reaction from averantin to NOR can also be measured by adding NAD⁺ or NADP⁺.[5]

Conclusion

This compound has proven to be an invaluable molecule in the quest to understand and control aflatoxin contamination. Its distinct color and its position as the first stable intermediate in the biosynthetic pathway have provided researchers with a powerful tool for genetic and biochemical studies. The use of NOR-accumulating mutants has not only facilitated the elucidation of the aflatoxin pathway but also continues to be a vital component in the screening and development of novel inhibitors. As research progresses, a deeper understanding of the regulation of the genes and enzymes involved in this compound metabolism will undoubtedly lead to more effective strategies for mitigating the global threat of aflatoxin contamination in food and feed.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Stereochemistry during aflatoxin biosynthesis: conversion of this compound to averufin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. czechmycology.org [czechmycology.org]

- 4. This compound from a mutant strain of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic conversion of this compound to averufin in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic function of the nor-1 protein in aflatoxin biosynthesis in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Temporal monitoring of the nor-1 (aflD) gene of Aspergillus flavus in relation to aflatoxin B₁ production during storage of peanuts under different water activity levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulated expression of the nor-1 and ver-1 genes associated with aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. Inhibition of aflatoxin biosynthesis in Aspergillus flavus by phenolic compounds extracted of Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Aflatoxin Production by Citrinin and Non-Enzymatic Formation of a Novel Citrinin-Kojic Acid Adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aspergillus Volatiles Regulate Aflatoxin Synthesis and Asexual Sporulation in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Aspergillus Parasiticus Growth and Aflatoxins Production by Natural Essential Oils and Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. meridian.allenpress.com [meridian.allenpress.com]

Norsolorinic Acid: A Polyketide Fungal Metabolite at the Crossroads of Mycotoxin Biosynthesis and Pharmacological Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Norsolorinic acid, a vibrant orange-red polyhydroxyanthraquinone, stands as a pivotal molecule in the realm of fungal secondary metabolism.[1] As the first stable, isolable intermediate in the notorious aflatoxin biosynthetic pathway, it has been the subject of extensive research for decades, offering a unique window into the intricate enzymatic machinery of polyketide synthesis.[1][2][3] Beyond its foundational role in mycotoxin formation, recent investigations have unveiled its potential as a bioactive compound with promising anti-proliferative properties, sparking interest in its pharmacological applications. This technical guide provides a comprehensive overview of this compound, from its biosynthesis and chemical properties to its biological activities and the experimental methodologies used to study it.

Biosynthesis: A Stepwise Assembly by a Polyketide Synthase Complex

This compound is a classic example of a fungal polyketide, assembled from simple acetate (B1210297) and malonate precursors through a series of enzyme-catalyzed condensation reactions.[4][5] This intricate process is orchestrated by a multi-enzyme complex, primarily a Type I iterative polyketide synthase (PKS) and a dedicated fatty acid synthase (FAS).[6][7]

The biosynthesis commences with the formation of a hexanoyl-CoA starter unit by the fatty acid synthase complex, encoded by the aflA (fas-2) and aflB (fas-1) genes.[4][5] This hexanoyl unit is then loaded onto the polyketide synthase, a large, multifunctional protein encoded by the aflC (pksA) gene.[4][5] The PKS then catalyzes seven iterative additions of malonyl-CoA extender units, elongating the polyketide chain.[4][5][8]

Following chain elongation, a series of cyclization and aromatization reactions occur within the PKS domains, ultimately leading to the formation of this compound anthrone.[8][9] This intermediate is then released from the PKS and subsequently oxidized to this compound, a reaction catalyzed by an oxidase encoded by the hypC gene.[4][5][10]

Chemical Structure and Properties

This compound is an anthraquinone (B42736) derivative with the chemical formula C₂₀H₁₈O₇.[11][12][13] Its structure consists of a tricyclic aromatic core with four hydroxyl groups and a hexanoyl side chain.[11] This structure imparts its characteristic red-orange color and relative polarity.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₇ | [11][12][13] |

| Molecular Weight | 370.36 g/mol | [14] |

| Appearance | Reddish needles | [15] |

| Canonical SMILES | CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C=C(C=C3C2=O)O)O)O | [12] |

Biological Activity and Pharmacological Potential

While its role as an aflatoxin precursor has been the primary focus of research, this compound has demonstrated notable biological activities, particularly in the context of cancer cell proliferation.

Anti-proliferative and Pro-apoptotic Effects

Studies have shown that this compound can inhibit the proliferation of human breast adenocarcinoma (MCF-7) and human bladder cancer (T24) cells.[15][16] This anti-proliferative effect is primarily attributed to the induction of apoptosis.

| Cell Line | IC₅₀ Value | Effect | Reference |

| MCF-7 (Breast Cancer) | 12.7 µM | Inhibition of proliferation | [15] |

| T24 (Bladder Cancer) | 10.5 µmol/L | Inhibition of proliferation, G0/G1 cell cycle arrest | [16] |

The mechanism of apoptosis induction by this compound in MCF-7 cells has been shown to be mediated through the Fas/Fas ligand (FasL) signaling pathway.[15] this compound treatment leads to an upregulation of both the Fas receptor and its ligand, triggering the downstream activation of caspase-8 and subsequent execution of the apoptotic program.[15] Notably, this pro-apoptotic activity appears to be independent of the p53 tumor suppressor protein.[15]

Experimental Protocols

The study of this compound has necessitated the development of various experimental protocols for its isolation, quantification, and the assessment of its biological activity.

Isolation and Purification of this compound

A common method for obtaining this compound involves its extraction from fungal cultures, particularly from mutant strains of Aspergillus parasiticus that are blocked in the aflatoxin pathway and thus accumulate this intermediate.[1][17]

Protocol for Isolation from Aspergillus parasiticus Mutant:

-

Culturing: Grow a this compound-accumulating mutant strain of A. parasiticus in a suitable liquid medium (e.g., yeast extract-sucrose) for an extended period (e.g., 15 days) to allow for pigment accumulation.[17]

-

Mycelia Collection: Harvest the red-colored mycelia by filtration.[17]

-

Extraction: Extract the mycelia multiple times with an organic solvent such as acetone.[17]

-

Concentration: Dry the combined extracts using a rotary evaporator.[17]

-

Solvent Partitioning: Resuspend the dried extract in chloroform (B151607) and then re-extract with acetone.[17]

-

Purification: Purify the crude this compound using preparative thin-layer chromatography (TLC) with a chloroform-acetone solvent system.[17]

-

Final Extraction: Scrape the colored band corresponding to this compound from the TLC plate and elute the compound with chloroform.[17]

Quantification of this compound

Due to its distinct color, spectrophotometric methods are often employed for the quantification of this compound.

Spectrophotometric Quantification Protocol:

-

Extraction: Extract the fungal mycelia with an alkaline methanol (B129727) solution (e.g., methanol:1N NaOH, 90:10 v/v).[18][19]

-

Centrifugation: Centrifuge the mixture to pellet the mycelial debris.

-

Measurement: Measure the absorbance of the supernatant at a wavelength of 560 nm using a spectrophotometer.[18][19]

-

Standard Curve: Use a standard curve prepared with purified this compound to determine the concentration in the samples.[18]

In Vitro Anti-proliferation Assay (XTT Assay)

The anti-proliferative effects of this compound on cancer cell lines can be assessed using a colorimetric assay such as the XTT assay.

XTT Assay Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a specific density (e.g., 10⁴ cells/well) and allow them to adhere.[15]

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 hours).[15]

-

XTT Reagent Addition: Add the XTT labeling mixture to each well and incubate for a period that allows for the formation of the formazan (B1609692) product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) with a reference wavelength (e.g., 650 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the control and determine the IC₅₀ value.[15]

Conversion to Downstream Metabolites in the Aflatoxin Pathway

This compound is not the end of the biosynthetic line; it serves as the substrate for the next enzymatic step in the aflatoxin pathway. The ketoreductase enzyme, encoded by the aflD (nor-1) gene, reduces the keto group on the hexanoyl side chain of this compound to a hydroxyl group, yielding averantin.[5][20][21][22] This conversion requires the cofactor NADPH.[21][23]

The pathway then continues through a series of increasingly complex intermediates, including averufin (B1665840), versicolorin (B1264617) A, and sterigmatocystin, before culminating in the formation of the highly toxic aflatoxins.[2][23][24]

Conclusion

This compound holds a significant position in the study of fungal metabolites. As the inaugural stable intermediate in the aflatoxin pathway, it has been instrumental in dissecting the genetic and biochemical basis of polyketide synthesis. Furthermore, its demonstrated anti-proliferative and pro-apoptotic activities against cancer cells have opened new avenues for pharmacological research. The detailed understanding of its biosynthesis, chemical properties, and biological functions, supported by robust experimental protocols, provides a solid foundation for future investigations into both the control of mycotoxin contamination and the development of novel therapeutic agents. The continued exploration of this compound and its derivatives may yet unlock further secrets of fungal metabolism and yield valuable compounds for medicine and biotechnology.

References

- 1. czechmycology.org [czechmycology.org]

- 2. Precursor recognition by kinetic pulse-labeling in a toxigenic aflatoxin B1-producing strain of Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.libraries.rutgers.edu]

- 4. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Initial characterization of a type I fatty acid synthase and polyketide synthase multienzyme complex NorS in the biosynthesis of aflatoxin B(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Strategy of Nonreducing Iterative Polyketide Synthases and the Origin of the Classical “Starter Unit Effect” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis for biosynthetic programming of fungal aromatic polyketide cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicted Roles of the Uncharacterized Clustered Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C20H18O7 | CID 25102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - Wikidata [wikidata.org]

- 13. nbinno.com [nbinno.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. This compound from Aspergillus nidulans inhibits the proliferation of human breast adenocarcinoma MCF-7 cells via Fas-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits proliferation of T24 human bladder cancer cells by arresting the cell cycle at the G0/G1 phase and inducing a Fas/membrane-bound Fas ligand-mediated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Interactions of Saprophytic Yeasts with a nor Mutant of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5.2. Determination of Fungal Growth and AFB1 Biosynthesis [bio-protocol.org]

- 20. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enzymatic Function of the Nor-1 Protein in Aflatoxin Biosynthesis in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. uniprot.org [uniprot.org]

- 23. Enzymatic conversion of this compound to averufin in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to Norsolorinic Acid Accumulation in Fungal Mutants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norsolorinic acid (NA) is a polyketide anthraquinone (B42736) that serves as the first stable, pigmented intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties.[1][2] These toxins are primarily produced by fungal species such as Aspergillus flavus and Aspergillus parasiticus. The study of fungal mutants that accumulate this compound is crucial for understanding the genetic and molecular regulation of aflatoxin biosynthesis. These mutants, often characterized by a distinctive reddish-orange pigmentation, provide a powerful tool for dissecting the enzymatic steps of the pathway and for screening for inhibitors of aflatoxin production.[1][2] This technical guide provides an in-depth overview of this compound accumulation in fungal mutants, detailing the underlying genetic mechanisms, regulatory signaling pathways, and comprehensive experimental protocols for their study.

Genetic Basis of this compound Accumulation

The accumulation of this compound in fungal mutants is primarily due to mutations in the genes responsible for its conversion to downstream intermediates in the aflatoxin biosynthetic pathway.

2.1 The nor-1 (B64425) (aflD) Gene:

The most well-characterized genetic basis for this compound accumulation is a mutation in the nor-1 (also known as aflD ) gene.[3] This gene encodes a ketoreductase that catalyzes the conversion of this compound to averantin.[3] A loss-of-function mutation in nor-1 results in a metabolic block, leading to the accumulation of this compound within the fungal mycelia. This accumulation is visually identifiable by the orange-red color of the fungal colonies.[1] While these mutants show a significant reduction in aflatoxin production, the pathway is not always completely blocked, and low levels of aflatoxins may still be produced.[1]

2.2 Other Associated Genes:

While nor-1 is the primary gene associated with this compound accumulation, other genes within the aflatoxin biosynthetic cluster and regulatory genes can also influence its levels. For instance, the expression of the entire aflatoxin gene cluster is under the control of the regulatory protein AflR, and mutations affecting AflR can indirectly impact the accumulation of pathway intermediates.

Data Presentation: this compound and Aflatoxin Production in Fungal Mutants

Quantitative data on the specific yield of this compound in mutant strains is not consistently reported in a standardized format across the literature. However, the general trend observed is a significant increase in this compound accumulation with a concurrent decrease in the final aflatoxin output. The following tables summarize the typical qualitative and semi-quantitative findings.

Table 1: Characteristics of this compound-Accumulating Mutants

| Fungal Species | Mutant Designation | Phenotype | Genetic Locus | Reference |

| Aspergillus parasiticus | e.g., ATCC 24690 | Red-pigmented mycelia, reduced aflatoxin production | nor-1 | [4] |

| Aspergillus flavus | e.g., nor mutant | Orange-red mycelium, ~50% less aflatoxin | nor (linked to afl-1) | [5] |

Table 2: Relative Production of this compound and Aflatoxin in Wild-Type vs. Mutant Strains

| Strain | Genotype | This compound Accumulation | Aflatoxin B1 Production | Notes |

| Wild-Type (A. parasiticus) | nor-1+ | Low / Undetectable | High | Produces aflatoxins as the primary end-product. |

| Mutant (A. parasiticus) | nor-1- | High | Significantly Reduced (e.g., up to 80% reduction) | Accumulates the red-pigmented intermediate, this compound.[1] |

| Wild-Type (A. flavus) | nor+ | Low / Undetectable | High | Produces aflatoxins as the primary end-product. |

| Mutant (A. flavus) | nor- | High | Reduced (e.g., ~50% reduction) | Accumulates this compound.[5] |

Note: Specific quantitative yields (e.g., in mg/L) are highly dependent on the specific mutant strain, culture conditions, and analytical methods used and are not consistently available in the reviewed literature.

Signaling Pathways Regulating this compound Biosynthesis

The biosynthesis of this compound, as the initial step in the aflatoxin pathway, is tightly regulated by complex signaling networks that respond to various environmental and developmental cues.

4.1 Aflatoxin Biosynthesis Pathway:

This pathway illustrates the conversion of acetate (B1210297) to aflatoxin B1, highlighting the position of this compound as the first stable intermediate and the role of the nor-1 encoded enzyme.

Caption: Aflatoxin B1 biosynthetic pathway highlighting this compound.

4.2 G-Protein Signaling Pathway:

Heterotrimeric G-proteins are key upstream regulators of secondary metabolism, including aflatoxin synthesis. Environmental signals are perceived by G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades involving cAMP and Protein Kinase A (PKA), which in turn regulate the expression of aflatoxin biosynthetic genes like nor-1.

Caption: G-Protein signaling pathway regulating aflatoxin gene expression.

4.3 Calcium-Calmodulin Signaling Pathway:

Intracellular calcium levels, modulated in response to stress, play a critical role in regulating aflatoxin production. Calcium binds to calmodulin, which in turn can activate or inhibit downstream effectors like calcineurin (a phosphatase) and Ca2+/calmodulin-dependent protein kinases (CaMKs). The balance of phosphorylation and dephosphorylation events mediated by this pathway ultimately influences the activity of regulatory factors controlling aflatoxin gene expression.

Caption: Calcium-Calmodulin signaling in the regulation of aflatoxin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound accumulation in fungal mutants.

5.1 Protocol for Fungal Mutant Generation

This protocol describes the generation of fungal mutants using UV irradiation and N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment, common methods for inducing mutations in Aspergillus species.[6][7]

Materials:

-

Wild-type Aspergillus sp. spores

-

Sterile potato dextrose agar (B569324) (PDA) plates

-

Sterile 0.1% Tween 80 solution

-

Sterile distilled water

-

Hemocytometer

-

UV germicidal lamp (254 nm)

-

N-methyl-N'-nitro-N-nitrosoguanidine (NTG)

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Sodium thiosulfate (B1220275) solution (5%)

-

Sterile petri dishes

-

Sterile spreader

Procedure:

-

Spore Suspension Preparation:

-

Grow a wild-type culture of Aspergillus sp. on a PDA plate for 5-7 days at 28°C.

-

Harvest conidia by flooding the plate with 10 mL of sterile 0.1% Tween 80 and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile glass wool to remove mycelial fragments.

-

Wash the spores by centrifuging at 3000 x g for 5 minutes, discarding the supernatant, and resuspending in sterile distilled water. Repeat twice.

-

Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL.

-

-

-

Pipette 10 mL of the spore suspension into a sterile glass petri dish (without the lid).

-

Place the open dish under a UV germicidal lamp at a distance of 20-30 cm.

-

Expose the spores to UV radiation for varying time intervals (e.g., 1, 2, 5, 10, 15 minutes) with continuous gentle agitation.

-

For each time point, take a 1 mL aliquot and dilute it serially in sterile water.

-

Plate 100 µL of appropriate dilutions onto PDA plates and incubate in the dark for 3-5 days to prevent photoreactivation.

-

Calculate the survival rate for each exposure time and select a time that results in approximately 1-5% survival for screening.

-

-

-

Caution: NTG is a potent carcinogen. Handle with appropriate personal protective equipment in a chemical fume hood.

-

Prepare a fresh solution of NTG in phosphate buffer (e.g., 1 mg/mL).

-

Add NTG solution to the spore suspension to a final concentration of 50-100 µg/mL.

-

Incubate at room temperature with shaking for 30-60 minutes.

-

Stop the reaction by adding an equal volume of 5% sodium thiosulfate solution.

-

Wash the spores three times with sterile distilled water by centrifugation.

-

Plate serial dilutions onto PDA plates and incubate for 3-5 days.

-

-

Screening for this compound-Accumulating Mutants:

-

Visually inspect the colonies on the PDA plates for an orange-red pigmentation.

-

Isolate and purify the pigmented colonies by transferring a small piece of the colony to a fresh PDA plate.

-

Confirm the phenotype by growing the isolates in a conducive liquid medium and analyzing for this compound production.

-

5.2 Protocol for Fungal Culture and Media

Materials:

-

Yeast Extract-Sucrose (YES) medium: 2% yeast extract, 20% sucrose.[5]

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a spore suspension of the mutant and wild-type strains as described in Protocol 5.1.

-

Adjust the spore concentration to 1 x 10⁶ spores/mL.

-

-

Liquid Culture:

-

Inoculate 50 mL of sterile YES medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate the flasks at 28-30°C in a shaking incubator at 150 rpm for 5-7 days.

-

For stationary cultures, omit shaking.

-

5.3 Protocol for this compound Extraction

Materials:

-

Fungal culture (from Protocol 5.2)

-

Buchner funnel and filter paper

-

Acetone[5]

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Mycelial Harvest:

-

Separate the mycelium from the culture broth by vacuum filtration through a Buchner funnel.

-

Wash the mycelial mat with sterile distilled water.

-

Press the mycelium to remove excess water and record the wet weight. Alternatively, lyophilize to determine the dry weight.

-

-

Solvent Extraction:

-

Submerge the mycelial mat in acetone (B3395972) and blend or homogenize to disrupt the cells.[5]

-

Filter the homogenate to separate the extract from the cell debris.

-

Repeat the extraction of the cell debris with acetone to ensure complete recovery.

-

Combine the acetone extracts.

-

-

Liquid-Liquid Partitioning (optional, for purification):

-

Evaporate the acetone under reduced pressure.

-

Resuspend the residue in water and extract three times with an equal volume of chloroform or ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

-

Sample Preparation for Analysis:

-

Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or chloroform) for subsequent analysis by spectrophotometry, TLC, or HPLC.

-

5.4 Protocol for Quantification of this compound

5.4.1 Spectrophotometric Quantification

This method is suitable for a rapid estimation of this compound concentration.

Materials:

-

This compound standard

-

Methanol

-

Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Standard Curve Preparation: [2][10][11]

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance for this compound (approximately 480 nm).

-

Plot a standard curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Dilute the extracted sample (from Protocol 5.3) in methanol to an appropriate concentration that falls within the range of the standard curve.

-

Measure the absorbance of the diluted sample at 480 nm.

-

Determine the concentration of this compound in the sample by using the equation of the line from the standard curve.

-

Calculate the total amount of this compound produced per gram of mycelial biomass or per liter of culture.

-

5.4.2 HPLC Quantification

This method provides more accurate and specific quantification of this compound.

Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound standard

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Acid (e.g., formic acid or acetic acid)

-

Syringe filters (0.45 µm)

Procedure:

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 480 nm

-

Injection Volume: 20 µL

-

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of this compound in methanol at different concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Sample Analysis:

-

Filter the redissolved sample extract (from Protocol 5.3) through a 0.45 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Express the results as µg/g of mycelial dry weight or mg/L of culture.

-

Conclusion

The study of this compound-accumulating fungal mutants remains a cornerstone of aflatoxin research. These mutants have been instrumental in elucidating the biosynthetic pathway, identifying key enzymes, and understanding the genetic regulation of mycotoxin production. The detailed protocols and an understanding of the complex signaling networks provided in this guide are intended to equip researchers with the necessary tools to further investigate these important fungal systems. Future research, particularly in generating and consistently reporting quantitative data on metabolite accumulation, will be invaluable for developing novel strategies to mitigate aflatoxin contamination in food and feed, and for potential applications in drug discovery and development.

References

- 1. czechmycology.org [czechmycology.org]

- 2. Spectrophotometry & Dilutions [websites.nku.edu]

- 3. Control of Aflatoxin Production of Aspergillus flavus and Aspergillus parasiticus Using RNA Silencing Technology by Targeting aflD (nor-1) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. crsps.net [crsps.net]

- 6. Comparison of the use of UV light and nitrosoguanidine as mutagenic treatments in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Standard Curves | Pharmlabs [pharmlabs.unc.edu]

- 11. youtube.com [youtube.com]

Spectroscopic Profile of Norsolorinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for norsolorinic acid, a key intermediate in the biosynthesis of aflatoxins. Due to the limited availability of complete, published spectroscopic data for this compound in its native form, this document presents a combination of experimental data for a close derivative, predicted data based on its chemical structure, and detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data of this compound Tetramethyl Ether

The following table summarizes the ¹³C NMR chemical shift assignments for this compound tetramethyl ether. This data is crucial for understanding the carbon skeleton of the parent compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 157.9 |

| 2 | 132.8 |

| 3 | 158.8 |

| 4 | Not Reported |

| 4a | Not Reported |

| 5 | Not Reported |

| 6 | Not Reported |

| 7 | Not Reported |

| 8 | 161.7 |

| 8a | Not Reported |

| 9 | 179.6 |

| 9a | Not Reported |

| 10 | 182.6 |

| 10a | Not Reported |

| 1' (C=O) | 203.3 |

| 2' | Not Reported |

| 3' | Not Reported |

| 4' | Not Reported |

| 5' | Not Reported |

| 6' | Not Reported |

| 11 | 135.8 |

| 12 | 117.2 |

| 13 | 121.8 |

| 14 | 135.6 |

Note: Data is for this compound tetramethyl ether. The chemical shifts for the parent this compound are expected to differ due to the presence of hydroxyl groups instead of methoxy (B1213986) groups.

Predicted ¹H NMR Data for this compound

A predicted ¹H NMR spectrum for this compound would show signals corresponding to the aromatic protons, the protons of the hexanoyl chain, and the hydroxyl protons. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the substituents on the anthraquinone (B42736) core.

Experimental Protocol for NMR Spectroscopy

Obtaining high-quality NMR spectra of natural products like this compound requires careful sample preparation and instrument setup.

1. Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

2D NMR: For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound

Based on the structure of this compound, the following characteristic IR absorption bands are expected:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H (phenolic) | Stretching |

| 3000-2850 | C-H (alkyl) | Stretching |

| ~1715 | C=O (ketone) | Stretching |

| ~1650 | C=O (quinone) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1300-1000 | C-O (phenol) | Stretching |

Experimental Protocol for IR Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grinding: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

2. IR Data Acquisition:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: First, acquire a background spectrum of the empty sample compartment.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Predicted UV-Vis Absorption Maxima for this compound

The anthraquinone core of this compound contains an extensive system of conjugated π-electrons. This is expected to result in strong absorption in the UV and visible regions of the electromagnetic spectrum. Phenolic compounds typically exhibit absorption maxima in the 200-400 nm range. The extended conjugation in this compound is likely to produce multiple absorption bands.

Experimental Protocol for UV-Vis Spectroscopy

1. Sample Preparation:

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_max).

2. UV-Vis Data Acquisition:

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (measure the baseline).

-

Sample Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum.

-

Parameters:

-

Wavelength Range: Typically 200-800 nm.

-

Scan Speed: Medium.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Norsolorinic Acid: A Comprehensive Technical Guide to its Biological Activity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Norsolorinic acid, a polyketide anthraquinone, is a naturally occurring compound predominantly known as a key intermediate in the biosynthetic pathway of aflatoxins, potent mycotoxins produced by fungi of the Aspergillus genus.[1][2] Beyond its role in mycotoxin synthesis, this compound has garnered scientific interest for its own intrinsic biological activities. This technical guide provides a detailed overview of the current understanding of the biological effects of this compound, with a focus on its anticancer properties. The information is presented to cater to researchers, scientists, and professionals involved in drug discovery and development, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Anticancer Activity

The most well-documented biological activity of this compound is its antiproliferative effect on cancer cells. Research has specifically highlighted its efficacy against human breast adenocarcinoma.

Quantitative Data

The cytotoxic effect of this compound has been quantified against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) value provides a measure of its potency.

| Cell Line | Compound | IC50 (µM) | Citation |

| MCF-7 (Human Breast Adenocarcinoma) | This compound | 12.7 | [3] |

Signaling Pathway: Fas-Mediated Apoptosis

This compound induces apoptosis in MCF-7 cells through the Fas-mediated pathway.[3][4] This extrinsic apoptosis pathway is initiated by the binding of the Fas ligand (FasL) to the Fas receptor (Fas/APO-1), a transmembrane protein of the tumor necrosis factor (TNF) receptor family. This interaction triggers a signaling cascade that culminates in programmed cell death. Studies have shown that this compound treatment of MCF-7 cells leads to an increased expression of both the Fas receptor and its ligand.[3][4] This upregulation suggests that this compound sensitizes the cancer cells to apoptosis by enhancing the components of the Fas signaling machinery. The induction of apoptosis by this compound appears to be independent of the tumor suppressor protein p53.[3][4]

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of this compound on the MCF-7 human breast cancer cell line.

-

Cell Line and Culture Conditions:

-

MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

-

MTT Assay Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare various concentrations of this compound in the culture medium. A stock solution is typically prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted to final concentrations, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48 hours.

-

Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.

-

This protocol describes the detection of apoptosis in MCF-7 cells treated with this compound using flow cytometry.

-

Procedure:

-

Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

-

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a general framework for assessing the antimicrobial activity of this compound.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

-

Add the inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Enzyme Inhibitory Activity

This compound is a known intermediate in the biosynthesis of aflatoxins, where it is acted upon by various enzymes.[3] However, its inhibitory activity against other enzymes is not extensively characterized. There is a report suggesting monoamine oxidase (MAO) inhibitory action, but quantitative data is lacking.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general method to screen for the enzyme inhibitory potential of this compound.

-

Enzyme and Substrate: Select a target enzyme (e.g., monoamine oxidase A and B) and its corresponding substrate.

-

Procedure:

-

Prepare a reaction buffer optimal for the chosen enzyme's activity (pH, ionic strength).

-